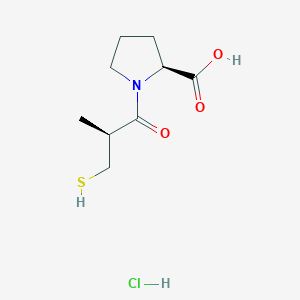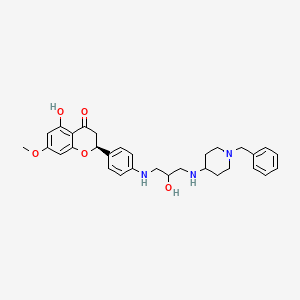
P-gp modulator 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-glycoprotein modulator 3, also known as Compound 37, is a potent and competitive modulator of P-glycoprotein. P-glycoprotein is a crucial membrane transporter responsible for eliminating xenobiotics and endobiotics from cells. Modulators like P-glycoprotein modulator 3 can affect the expression and function of this protein, leading to changes in drug bioavailability and potential drug-drug interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein modulator 3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general methods involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of P-glycoprotein modulator 3 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
化学反应分析
Types of Reactions
P-glycoprotein modulator 3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of P-glycoprotein modulator 3 include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce alcohols or amines .
科学研究应用
P-glycoprotein modulator 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the modulation of P-glycoprotein activity and its impact on drug transport and metabolism.
Biology: Investigated for its role in modulating P-glycoprotein expression and function in various cell types, including cancer cells.
Medicine: Explored as a potential therapeutic agent to overcome multidrug resistance in cancer treatment by inhibiting P-glycoprotein activity.
Industry: Utilized in the development of new drug formulations and delivery systems to enhance drug bioavailability and efficacy
作用机制
P-glycoprotein modulator 3 exerts its effects by binding to P-glycoprotein and altering its activity. This modulation can either inhibit or enhance the transporter’s function, depending on the concentration and specific conditions. The molecular targets and pathways involved include the ATP-binding cassette transporter family, which plays a key role in drug efflux and resistance mechanisms .
相似化合物的比较
P-glycoprotein modulator 3 is unique in its potent and competitive modulation of P-glycoprotein. Similar compounds include:
Verapamil: A calcium channel blocker that also inhibits P-glycoprotein activity.
Elacridar: A potent P-glycoprotein inhibitor used in research to study drug resistance.
Ruthenium-cyclopentadienyl compounds: Recently investigated for their ability to inhibit P-glycoprotein and overcome multidrug resistance in cancer cells.
These compounds share similar mechanisms of action but differ in their chemical structures, potency, and specific applications.
属性
分子式 |
C31H37N3O5 |
|---|---|
分子量 |
531.6 g/mol |
IUPAC 名称 |
(2S)-2-[4-[[3-[(1-benzylpiperidin-4-yl)amino]-2-hydroxypropyl]amino]phenyl]-5-hydroxy-7-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C31H37N3O5/c1-38-26-15-27(36)31-28(37)17-29(39-30(31)16-26)22-7-9-23(10-8-22)32-18-25(35)19-33-24-11-13-34(14-12-24)20-21-5-3-2-4-6-21/h2-10,15-16,24-25,29,32-33,35-36H,11-14,17-20H2,1H3/t25?,29-/m0/s1 |
InChI 键 |
WTLAWDGVZDAZBF-QFCCLOIZSA-N |
手性 SMILES |
COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)NCC(CNC4CCN(CC4)CC5=CC=CC=C5)O)O |
规范 SMILES |
COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)NCC(CNC4CCN(CC4)CC5=CC=CC=C5)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid;7',19'-dihydroxyspiro[2-benzofuran-3,13'-2-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,7,10,15,17(22),18,20-decaene]-1-one](/img/structure/B12403437.png)
![[(2S,4S,5R)-4-acetyloxy-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12403443.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1R)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12403449.png)
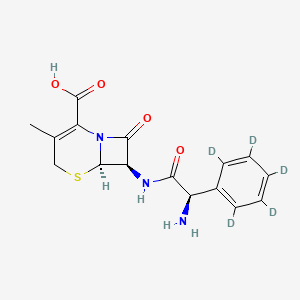
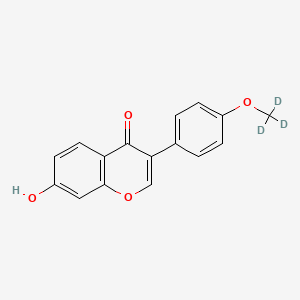

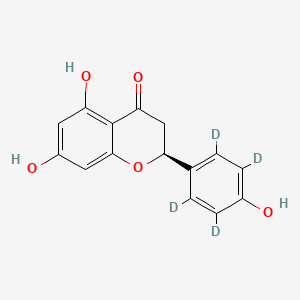
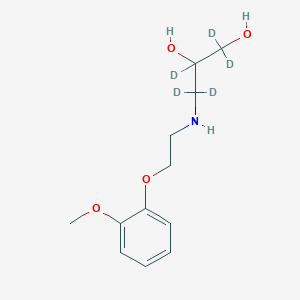
![(2R,3S,4S,5R,6S)-2-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3,4,5-trimethoxyphenoxy)oxane-3,4,5-triol](/img/structure/B12403499.png)
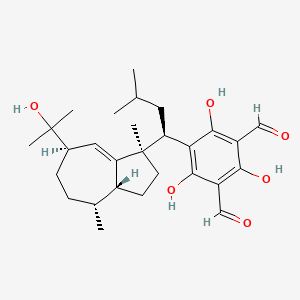
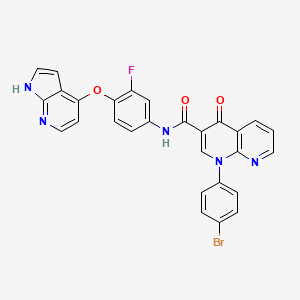
![N-[2-[4-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-7-azaspiro[3.5]nonan-7-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B12403509.png)
![(6R,7S,8E)-7-methoxy-3,6-dimethyl-10-methylidene-5,6,7,11-tetrahydrocyclodeca[b]furan-4-one](/img/structure/B12403512.png)
